Cas no 2248384-04-3 (4-Bromo-5-(difluoromethyl)-1,2-thiazole)
4-Bromo-5-(difluoromethyl)-1,2-thiazole Chemical and Physical Properties
Names and Identifiers
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- 2248384-04-3
- 4-bromo-5-(difluoromethyl)-1,2-thiazole
- EN300-6511041
- 4-Bromo-5-(difluoromethyl)-1,2-thiazole
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- Inchi: 1S/C4H2BrF2NS/c5-2-1-8-9-3(2)4(6)7/h1,4H
- InChI Key: IDOCNGKFSOSFCW-UHFFFAOYSA-N
- SMILES: BrC1C=NSC=1C(F)F
Computed Properties
- Exact Mass: 212.90594g/mol
- Monoisotopic Mass: 212.90594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 41.1Ų
4-Bromo-5-(difluoromethyl)-1,2-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511041-0.05g |
4-bromo-5-(difluoromethyl)-1,2-thiazole |
2248384-04-3 | 95.0% | 0.05g |
$803.0 | 2025-03-14 | |
| Enamine | EN300-6511041-0.1g |
4-bromo-5-(difluoromethyl)-1,2-thiazole |
2248384-04-3 | 95.0% | 0.1g |
$842.0 | 2025-03-14 | |
| Enamine | EN300-6511041-0.25g |
4-bromo-5-(difluoromethyl)-1,2-thiazole |
2248384-04-3 | 95.0% | 0.25g |
$880.0 | 2025-03-14 | |
| Enamine | EN300-6511041-0.5g |
4-bromo-5-(difluoromethyl)-1,2-thiazole |
2248384-04-3 | 95.0% | 0.5g |
$919.0 | 2025-03-14 | |
| Enamine | EN300-6511041-1.0g |
4-bromo-5-(difluoromethyl)-1,2-thiazole |
2248384-04-3 | 95.0% | 1.0g |
$956.0 | 2025-03-14 | |
| Enamine | EN300-6511041-2.5g |
4-bromo-5-(difluoromethyl)-1,2-thiazole |
2248384-04-3 | 95.0% | 2.5g |
$1874.0 | 2025-03-14 | |
| Enamine | EN300-6511041-5.0g |
4-bromo-5-(difluoromethyl)-1,2-thiazole |
2248384-04-3 | 95.0% | 5.0g |
$2774.0 | 2025-03-14 | |
| Enamine | EN300-6511041-10.0g |
4-bromo-5-(difluoromethyl)-1,2-thiazole |
2248384-04-3 | 95.0% | 10.0g |
$4114.0 | 2025-03-14 |
4-Bromo-5-(difluoromethyl)-1,2-thiazole Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4-Bromo-5-(difluoromethyl)-1,2-thiazole
Professional Introduction to 4-Bromo-5-(difluoromethyl)-1,2-thiazole (CAS No. 2248384-04-3)
4-Bromo-5-(difluoromethyl)-1,2-thiazole, identified by its Chemical Abstracts Service (CAS) number 2248384-04-3, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound features a thiazole core substituted with a bromine atom at the 4-position and a difluoromethyl group at the 5-position. The unique structural attributes of this molecule make it a valuable scaffold for the development of novel therapeutic agents.
The thiazole ring is a prominent structural motif in medicinal chemistry, renowned for its presence in numerous bioactive molecules. Its aromaticity and ability to engage in hydrogen bonding interactions make it an ideal platform for drug design. The introduction of halogen atoms, particularly bromine and fluorine, further enhances the pharmacological potential of thiazole derivatives by influencing their electronic properties and metabolic stability.
In recent years, there has been growing interest in 4-Bromo-5-(difluoromethyl)-1,2-thiazole due to its versatile applications in synthetic chemistry and drug discovery. The bromine substituent at the 4-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the creation of novel pharmacophores with enhanced binding affinity and selectivity.
The presence of the difluoromethyl group at the 5-position adds another layer of complexity to this compound. Difluoromethyl groups are well-documented in medicinal chemistry for their ability to improve metabolic stability, lipophilicity, and binding interactions with biological targets. This modification is particularly valuable in the design of protease inhibitors and kinase inhibitors, where enhanced binding affinity can lead to more effective therapeutic outcomes.
Recent studies have highlighted the potential of 4-Bromo-5-(difluoromethyl)-1,2-thiazole as a key intermediate in the synthesis of antiviral and anticancer agents. For instance, researchers have explored its utility in developing inhibitors targeting viral proteases, which are critical for viral replication. The combination of bromine and difluoromethyl groups allows for precise tuning of the molecule's properties, making it an attractive candidate for structure-activity relationship (SAR) studies.
The compound's relevance extends beyond its role as a synthetic intermediate. It has been employed in the development of novel chemosensitizers that enhance the efficacy of existing cancer therapies. By modulating specific biological pathways, these chemosensitizers can improve treatment outcomes while minimizing side effects. The thiazole core's ability to interact with biological targets makes it an ideal candidate for such applications.
Advances in computational chemistry have further propelled the study of 4-Bromo-5-(difluoromethyl)-1,2-thiazole. Molecular modeling techniques have been utilized to predict its binding modes with various biological targets, providing insights into its potential therapeutic applications. These computational studies have complemented experimental efforts, enabling researchers to design more efficient synthetic routes and optimize drug-like properties.
The synthesis of 4-Bromo-5-(difluoromethyl)-1,2-thiazole involves multi-step organic transformations that highlight its synthetic versatility. Key steps include halogenation reactions to introduce the bromine atom and fluorination protocols to incorporate the difluoromethyl group. These synthetic strategies have been refined over time, leading to more efficient and scalable production methods.
In conclusion, 4-Bromo-5-(difluoromethyl)-1,2-thiazole (CAS No. 2248384-04-3) represents a compelling example of how structural modifications can enhance pharmaceutical properties. Its unique combination of substituents makes it a valuable tool in drug discovery and synthetic chemistry. As research continues to uncover new applications for this compound, its importance in developing next-generation therapeutics is likely to grow.
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